3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid
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Overview
Description
3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid is an organic compound belonging to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 2-nitrophenyl group and a prop-2-enoic acid moiety. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitrobenzaldehyde and furan-2-carboxylic acid.
Condensation Reaction: The 2-nitrobenzaldehyde undergoes a condensation reaction with furan-2-carboxylic acid in the presence of a base such as sodium hydroxide to form the intermediate 5-(2-nitrophenyl)furan-2-carbaldehyde.
Knoevenagel Condensation: The intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base like piperidine to yield this compound.
Chemical Reactions Analysis
3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Scientific Research Applications
3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial, antifungal, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is explored for its potential use in the development of organic electronic materials due to its conjugated system.
Mechanism of Action
The mechanism of action of 3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and exhibiting anticancer properties.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid can be compared with other similar compounds:
3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid: This compound has a similar structure but differs in the position of the nitrophenyl group.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound contains a fluoro group instead of a nitro group, leading to different biological activities.
2-(5-(2-Nitrophenyl)furan-2-yl)methyleneamino}benzoic acid: This compound has an additional methyleneamino group, which may enhance its biological activity.
Properties
IUPAC Name |
3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)8-6-9-5-7-12(19-9)10-3-1-2-4-11(10)14(17)18/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSUZFHFKHDFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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